5-chloro-N,2-dimethoxy-N-methylnicotinamide
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Overview
Description
5-chloro-N,2-dimethoxy-N-methylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, featuring a chloro substituent at the 5-position and methoxy groups at the 2-position and N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,2-dimethoxy-N-methylnicotinamide typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid or its derivatives.
Chlorination: The 5-position of the nicotinic acid derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The 2-position and N-position are methoxylated using methanol in the presence of a base like sodium methoxide.
Amidation: The final step involves the formation of the amide bond, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,2-dimethoxy-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-chloro-N,2-dimethoxy-N-methylnicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N,2-dimethoxy-N-methylnicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The chloro and methoxy substituents play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methoxy-N,5-dimethylnicotinamide
- 6-chloro-N,N-dimethylnicotinamide
- 2-chloro-N,N-diethylnicotinamide
Uniqueness
5-chloro-N,2-dimethoxy-N-methylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups at specific positions differentiates it from other nicotinamide derivatives, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11ClN2O3 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
5-chloro-N,2-dimethoxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11ClN2O3/c1-12(15-3)9(13)7-4-6(10)5-11-8(7)14-2/h4-5H,1-3H3 |
InChI Key |
OZLCIFVQDSREMD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(N=CC(=C1)Cl)OC)OC |
Origin of Product |
United States |
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